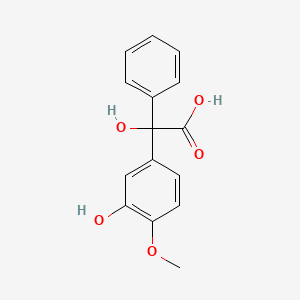

4-Methoxy-3-hydroxyphenylmandelic acid

説明

特性

CAS番号 |

69986-36-3 |

|---|---|

分子式 |

C15H14O5 |

分子量 |

274.27 g/mol |

IUPAC名 |

2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O5/c1-20-13-8-7-11(9-12(13)16)15(19,14(17)18)10-5-3-2-4-6-10/h2-9,16,19H,1H3,(H,17,18) |

InChIキー |

OXVNFKQGKBOBKN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O)O |

正規SMILES |

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O)O |

同義語 |

4-methoxy-3-hydroxyphenylmandelic acid isovanilmandelic acid |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Differences

The key structural distinctions between iso-VMA and related compounds lie in the positions of hydroxyl and methoxy groups on the benzene ring and the nature of the acid moiety:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Description |

|---|---|---|---|---|

| 4-Methoxy-3-hydroxyphenylmandelic acid (iso-VMA) | Not specified | C₉H₁₀O₅ | 198.17 | Benzene ring: 4-methoxy, 3-hydroxy; mandelic acid backbone |

| Vanillylmandelic acid (VMA) | 55-10-7 | C₉H₁₀O₅ | 198.17 | Benzene ring: 3-methoxy, 4-hydroxy; mandelic acid backbone |

| Homovanillic acid (HVA) | 306-08-1 | C₉H₁₀O₄ | 182.18 | Benzene ring: 3-methoxy, 4-hydroxy; acetic acid backbone |

| 4-Methoxymandelic acid | Not provided | C₉H₁₀O₄ | ~182.17 | Benzene ring: 4-methoxy; mandelic acid backbone (no hydroxyl) |

- iso-VMA vs. VMA: Iso-VMA and VMA are structural isomers.

- iso-VMA vs. HVA : HVA lacks the α-hydroxyl group of mandelic acid, making it a simpler phenylacetic acid derivative. It is the major metabolite of dopamine .

Clinical Biomarkers

- VMA and HVA: Both are critical biomarkers for neuroblastoma and other neural crest tumors. Elevated urinary levels correlate with tumor burden and prognosis. In a study of 288 patients, 71% exhibited elevated VMA, and 75% had elevated HVA .

Metabolic Pathways

Chemical Properties and Stability

- Solubility : VMA and iso-VMA are sparingly soluble in water but dissolve in polar organic solvents like DMSO .

- Stability : Stable under recommended storage (2–8°C) but degrade under heat, moisture, or exposure to strong acids/oxidizers .

- Synthesis : VMA and HVA are synthesized via enzymatic methylation or chemical methods (e.g., Zhou et al., 1998, for HVA) . Iso-VMA synthesis is less documented but likely involves similar regioselective methylation strategies.

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via an electrophilic aromatic substitution mechanism. Guaiacol’s phenolic hydroxyl group is deprotonated in a strongly alkaline medium (e.g., aqueous sodium hydroxide), generating a phenoxide ion. This ion reacts with glyoxylic acid, which is activated by the alkaline environment, to form a ketone intermediate. Subsequent tautomerization and acidification yield the final mandelic acid structure.

Critical parameters include:

-

Temperature : Maintained at 0 to -5°C during glyoxylic acid addition to minimize side reactions.

-

Stoichiometry : A molar ratio of 1:1.2 (guaiacol to glyoxylic acid) ensures complete conversion.

-

Stirring Efficiency : Mechanical stirring is essential to prevent localized overheating and byproduct formation.

Yield Optimization and Challenges

Initial yields of 68–75% were achieved under optimized conditions. However, the formation of byproducts such as bis(4-methoxyphenyl)acetic acid (up to 45% in unoptimized setups) necessitates precise control over reaction kinetics. Slow addition of glyoxylic acid (over 4 hours) and extended stirring (24 hours total) are required to suppress dimerization and ensure high selectivity.

Multi-Step Synthesis from p-Methoxyacetophenone

An alternative route, described in, involves a multi-step process starting from p-methoxyacetophenone. This method is advantageous for large-scale production due to the commercial availability of the starting material.

Chlorination and Hydrolysis Steps

-

Chlorination : p-Methoxyacetophenone undergoes chlorination at the acetyl group using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), yielding 4-methoxy-α-chloroacetophenone .

-

Alkaline Hydrolysis : The chloro intermediate is hydrolyzed in a basic medium (e.g., NaOH) to form 4-methoxymandelic acid sodium salt .

-

Acidification : Treatment with a mineral acid (e.g., HCl) protonates the salt, yielding the free acid.

Solvent and Catalytic Modifications

The inclusion of secondary solvents, such as diethylene glycol dimethyl ether , significantly improves selectivity. For example:

| Solvent Added | Conversion of Starting Material | Yield of Target Product | Major Byproduct |

|---|---|---|---|

| None | 97.7% | 33.7% | 45.3% dimer |

| Acetic Acid | 95.2% | 47.2% | 44.1% dimer |

| Diethylene Glycol | 92.2% | 66.0% | 17.6% dimer |

Data from demonstrates that polar aprotic solvents enhance product isolation by reducing dimerization.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Alkaline Condensation : Offers simplicity and fewer steps but requires stringent temperature control. Industrial scalability is limited by the exothermic nature of the reaction.

-

Multi-Step Synthesis : More adaptable to large-scale production due to modular steps, though higher material and energy costs are incurred.

Environmental and Economic Considerations

-

The one-step method generates minimal waste (atom economy >80%) but uses stoichiometric amounts of NaOH, complicating neutralization.

-

The multi-step route employs chlorinating agents, necessitating robust waste management systems to handle hazardous byproducts.

Recent Advancements in Catalysis and Solvent Systems

Q & A

Q. What are the recommended analytical techniques for characterizing 4-Methoxy-3-hydroxyphenylmandelic acid?

To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity and detecting impurities. Ensure mobile phases are compatible with the compound’s stability (e.g., avoid strong acids/alkalis) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm structural features, including the methoxy and hydroxyl groups. DMSO-d₆ is a common solvent, as the compound is soluble in DMSO .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) can validate the molecular formula (C₉H₁₀O₅) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Storage Conditions: Store in tightly sealed glass containers protected from light at room temperature (preferably 15–25°C). Avoid moisture and heat, as these may degrade the compound .

- Handling Precautions: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation risks .

- Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides) and extreme pH conditions, which may trigger hazardous reactions .

Q. What synthetic routes are available for producing this compound?

While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., vanillylmandelic acid) suggest plausible routes:

- Biochemical Precursor Pathway: Oxidative metabolism of catecholamines using monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT) enzymes .

- Chemical Synthesis: Hydroxylation and methoxylation of phenylacetic acid derivatives under controlled conditions. For example, catalytic hydroxylation of 4-methoxyphenylacetic acid followed by stereochemical resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

The compound’s safety data sheets (SDS) frequently note gaps in toxicological data (e.g., acute toxicity, bioaccumulation potential) . To address inconsistencies:

- In Silico Modeling: Use tools like QSAR (Quantitative Structure-Activity Relationship) to predict toxicity endpoints based on structural analogs (e.g., homovanillic acid) .

- Controlled In Vitro Assays: Conduct cytotoxicity screenings (e.g., MTT assay on human cell lines) under standardized conditions to generate reproducible data .

- Meta-Analysis: Compare results across studies while controlling for variables like solvent choice (DMSO vs. aqueous buffers) and exposure duration .

Q. What experimental strategies are recommended for studying the stereochemical properties of this compound?

The compound’s chiral center (α-hydroxy group) necessitates enantiomeric resolution:

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases to separate (R)- and (S)-enantiomers .

- Circular Dichroism (CD): Characterize optical activity and confirm enantiopurity after synthesis or isolation .

- Enzymatic Assays: Employ stereospecific enzymes (e.g., dehydrogenases) to selectively metabolize one enantiomer, enabling kinetic resolution .

Q. How can researchers address gaps in ecological impact data for this compound?

Existing SDS sections lack ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms) . Mitigation strategies include:

- Microcosm Studies: Simulate environmental fate in soil/water systems to assess biodegradation rates and metabolite toxicity .

- Structure-Activity Relationships (SAR): Compare with structurally similar compounds (e.g., 4-hydroxyphenylacetic acid) to infer bioaccumulation potential .

- Regulatory Alignment: Follow OECD guidelines for testing chemicals (e.g., Test No. 301 for ready biodegradability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。